molecular formula C22H24FN7O B12168123 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12168123
M. Wt: 421.5 g/mol
InChI Key: JIMWUSDMLHWDMB-UHFFFAOYSA-N
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Description

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a tetrazole ring, and a fluorinated benzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the coupling of the benzimidazole and tetrazole intermediates with a fluorinated benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can be achieved using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: Used as a probe to study the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The tetrazole ring may enhance the binding affinity and specificity of the compound towards its targets. The fluorine atom can increase the lipophilicity and metabolic stability of the compound, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and are known for their anti-parasitic activities.

    Tetrazole Derivatives: Compounds like losartan and valsartan contain the tetrazole ring and are used as angiotensin II receptor antagonists.

Uniqueness

5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the benzimidazole and tetrazole rings with a fluorinated benzamide moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole or tetrazole derivatives.

Properties

Molecular Formula

C22H24FN7O

Molecular Weight

421.5 g/mol

IUPAC Name

5-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C22H24FN7O/c1-15(2)13-29-20-7-4-3-6-18(20)26-21(29)8-5-11-24-22(31)17-12-16(23)9-10-19(17)30-14-25-27-28-30/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,24,31)

InChI Key

JIMWUSDMLHWDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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